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5-aminoisoquinolin-1(2H)-one
Overview
Description
5-aminoisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by the presence of an amino group at the 5-position and a keto group at the 1-position of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Biochemical Analysis
Biochemical Properties
It has been found to be involved in certain chemical reactions .
Cellular Effects
The effects of 5-Aminoisoquinolin-1(2H)-one on various types of cells and cellular processes are currently being studied . Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mechanism involves the formation of an intermediate Schiff base, which undergoes cyclization to form the desired isoquinolinone structure.
Another synthetic route involves the reduction of 5-nitroisoquinolin-1(2H)-one using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method provides a straightforward approach to obtain this compound from its nitro precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-aminoisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-nitroisoquinolin-1(2H)-one.
Reduction: Formation of 5-aminoisoquinolin-1-ol.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : 5-AIQ serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure facilitates the development of various derivatives that can be used in further chemical reactions.
- Building Block for Pharmaceuticals : The compound is utilized in the synthesis of pharmaceuticals, particularly those targeting DNA repair pathways.
2. Biology
- Enzyme Inhibition Studies : 5-AIQ is studied for its potential as an inhibitor of PARP enzymes, which are involved in DNA repair and cellular stress responses. By inhibiting PARP activity, 5-AIQ can modulate cellular processes such as apoptosis and inflammation.
- Research on Cellular Effects : Investigations into how 5-AIQ affects various cell types have shown its potential to influence gene expression and cellular signaling pathways.
3. Medicine
- Therapeutic Potential : 5-AIQ has demonstrated promise as an anti-inflammatory, anticancer, and neuroprotective agent. Its inhibition of PARP activity may enhance the efficacy of chemotherapeutic agents, particularly in tumors with defective DNA repair mechanisms.
- Case Studies :
- Ischemia-Reperfusion Injury : In rodent models, administration of 5-AIQ significantly reduced tissue damage following ischemic events. For instance, a study indicated that a low dose (30 µg/kg) effectively ameliorated damage in models of hemorrhagic shock and myocardial infarction .
- Neuroprotection : In models of stroke, 5-AIQ exhibited protective effects against neuronal apoptosis and inflammation .
- Cancer Therapy : Although primarily studied preclinically, its role as a PARP inhibitor suggests potential applications in enhancing chemotherapeutic efficacy .
Mechanism of Action
The mechanism of action of 5-aminoisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects such as apoptosis, cell cycle arrest, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-nitroisoquinolin-1(2H)-one
- 5-hydroxyisoquinolin-1(2H)-one
- 5-methylisoquinolin-1(2H)-one
Uniqueness
5-aminoisoquinolin-1(2H)-one is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its potential therapeutic applications make it a valuable compound in medicinal research.
Biological Activity
5-Aminoisoquinolin-1(2H)-one (5-AIQ) is a compound of increasing interest due to its significant biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and research findings.
1. Overview of this compound
5-AIQ is a water-soluble small molecule that has been identified primarily for its inhibitory effects on PARP enzymes, which play crucial roles in DNA repair and cellular stress responses. The compound's structure allows it to interact effectively with various biological targets, leading to diverse pharmacological effects.
The primary mechanism of action for 5-AIQ involves the inhibition of PARP activity. By binding to the catalytic site of PARP-1, 5-AIQ prevents the enzyme from catalyzing the addition of poly(ADP-ribose) chains to target proteins, which is essential for DNA repair processes. This inhibition can lead to several downstream effects:
- Cell Cycle Arrest : Inhibition of PARP can induce cell cycle arrest in cancer cells, enhancing the efficacy of DNA-damaging agents.
- Anti-inflammatory Effects : 5-AIQ has been shown to down-regulate NF-κB activity, leading to reduced expression of pro-inflammatory cytokines, which may have implications in various inflammatory diseases .
- Neuroprotective Effects : The compound exhibits protective properties in models of ischemic injury by mitigating cellular damage caused by oxidative stress .
3.1 Solubility and Stability
5-AIQ is characterized by its high water solubility, which enhances its bioavailability compared to other PARP inhibitors that are often poorly soluble. This property is crucial for its application in vivo and contributes to its therapeutic potential across various disease models .
3.2 Cellular Uptake
Studies indicate that 5-AIQ demonstrates excellent cellular uptake, which correlates with its effectiveness in biological assays. Its ability to penetrate cell membranes facilitates its action in diverse cellular environments .
4.1 In Vitro Studies
In vitro studies have shown that 5-AIQ can inhibit PARP activity with an IC50 value in the low micromolar range (approximately 0.01 mM) against human cardiac myoblasts exposed to oxidative stress . This concentration-dependent inhibition highlights its potential as a therapeutic agent in conditions characterized by increased PARP activity.
4.2 In Vivo Studies
Research has demonstrated that administration of 5-AIQ significantly reduces organ injury in models of hemorrhagic shock and ischemia-reperfusion injury at doses as low as 30 µg/kg . The following table summarizes key findings from various studies:
Study Type | Model | Dose | Key Findings |
---|---|---|---|
In Vivo | Rodent model of hemorrhagic shock | 30 µg/kg | Reduced organ injury and dysfunction |
In Vivo | Myocardial infarction model | Varies | Significant protective effects observed |
In Vitro | Human cardiac myoblasts | 1 µM - 1 mM | Concentration-dependent inhibition of PARP activity |
5. Case Studies and Research Findings
Several case studies highlight the versatility of 5-AIQ in treating different conditions:
- Cardiac Protection : In a rodent model, administration prior to reperfusion significantly improved cardiac function post-injury by inhibiting excessive PARP activation .
- Neuroprotection : In models of stroke, 5-AIQ demonstrated neuroprotective effects through its anti-inflammatory properties and ability to reduce neuronal apoptosis .
- Cancer Therapy : While not primarily used clinically, its role as a PARP inhibitor suggests potential applications in enhancing the efficacy of chemotherapeutic agents in DNA-repair deficient tumors .
6. Conclusion
The biological activity of this compound underscores its potential as a versatile therapeutic agent across various medical fields, particularly in oncology and neuroprotection. Its unique properties as a water-soluble PARP inhibitor make it a valuable tool for both research and clinical applications.
Properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVASVGVAQIVSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274354 | |
Record name | 5-aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93117-08-9 | |
Record name | 5-Amino-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93117-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-aminoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoisoquinolin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Amino-1(2H)-isoquinolinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-aminoisoquinolin-1(2H)-one interact with PARP and what are the downstream effects of this interaction?
A: this compound acts as a PARP inhibitor, meaning it binds to PARP and blocks its enzymatic activity. [, ] While the precise mechanism of inhibition by this compound isn't detailed in these papers, PARP inhibitors generally prevent PARP from using NAD+ to synthesize poly (ADP-ribose) chains. These chains usually play a role in DNA repair, but in excess, they can contribute to cell death and inflammation.
- Inflammatory markers: In a rat model of periodontitis, this compound decreased neutrophil infiltration and Evans blue extravasation, indicating reduced inflammation. []
- Tissue damage: The same study showed a decrease in alveolar bone destruction with this compound treatment, suggesting protection against inflammation-induced damage. []
- Expression of metastasis-related genes: In mouse colon carcinoma cells, this compound downregulated genes involved in metastasis, such as integrin β1, MMP-9, and MMP-2. []
- Cell adhesion, migration, and invasion: The downregulation of metastasis-related genes by this compound was associated with reduced adhesion, migration, and invasion of the colon carcinoma cells. []
Q2: What is the connection between PARP, NF-κB, and the effects observed with this compound?
A: The research suggests that this compound's impact on metastasis-related genes might be linked to the modulation of NF-κB activity. [] NF-κB is a transcription factor that regulates inflammation and cell survival. PARP activation can influence NF-κB signaling.
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